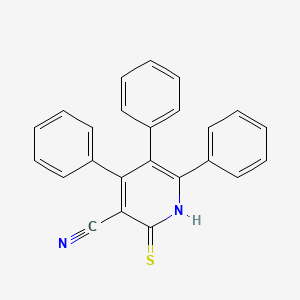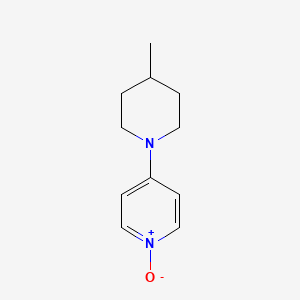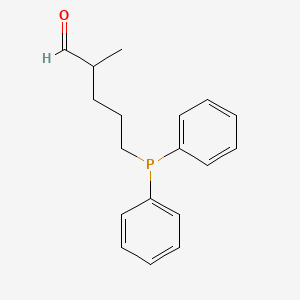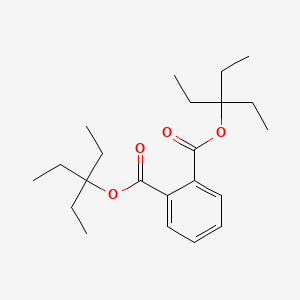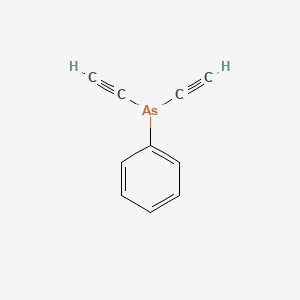![molecular formula C18H9F17O B14300727 Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- CAS No. 112340-38-2](/img/no-structure.png)
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- is a complex organic compound that features a benzene ring substituted with a heptadecafluorononenyl group and a methylethenyl group This compound is notable for its unique structure, which includes a significant number of fluorine atoms, making it highly fluorinated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- typically involves multiple steps. One common method includes the initial preparation of the heptadecafluorononenyl group, which can be synthesized through a series of fluorination reactions. This group is then attached to the benzene ring via an ether linkage. The methylethenyl group is introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure the correct positioning on the benzene ring.
Industrial Production Methods
Industrial production of such highly fluorinated compounds often involves specialized equipment and stringent safety protocols due to the reactivity of fluorine. The process generally includes large-scale fluorination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the positions on the benzene ring that are less sterically hindered.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on aromatic systems.
Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and delivery.
Medicine: Explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as high-performance polymers and coatings, due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-(1-methylethenyl)-: This compound is similar in structure but lacks the heptadecafluorononenyl group, making it less fluorinated and thus less chemically unique.
Benzene, 1-[(trifluoromethyl)oxy]-4-(1-methylethenyl)-: Another similar compound with fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in research and industrial applications where such characteristics are desired.
Eigenschaften
| 112340-38-2 | |
Molekularformel |
C18H9F17O |
Molekulargewicht |
564.2 g/mol |
IUPAC-Name |
1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H9F17O/c1-7(2)8-3-5-9(6-4-8)36-11(20)10(19)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-6H,1H2,2H3 |
InChI-Schlüssel |
ULBFCLBOOZCEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)

